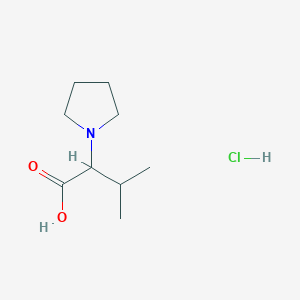
3-Methyl-2-(pyrrolidin-1-yl)butanoic acid hydrochloride
Vue d'ensemble
Description
3-Methyl-2-(pyrrolidin-1-yl)butanoic acid hydrochloride is a chemical compound with the molecular formula C9H18ClNO2 and a molecular weight of 207.7 . It is a specialty product used for proteomics research .
Molecular Structure Analysis
The molecular structure of 3-Methyl-2-(pyrrolidin-1-yl)butanoic acid hydrochloride is characterized by a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The structure also includes a carboxylic acid group and a methyl group .Applications De Recherche Scientifique
Drug Discovery and Development
The pyrrolidine ring, a core structure in 3-Methyl-2-(pyrrolidin-1-yl)butanoic acid hydrochloride , is widely utilized in medicinal chemistry due to its versatility and biological activity. It’s used to synthesize compounds for treating human diseases, benefiting from the non-planarity of the ring which allows for efficient exploration of pharmacophore space and contributes to the stereochemistry of the molecule .
Antimicrobial Agents
Compounds containing the pyrrolidine ring have shown significant antimicrobial activity. The structural diversity afforded by the pyrrolidine scaffold enables the development of new antimicrobial agents, which is crucial in the fight against drug-resistant bacteria .
Anticancer Research
The pyrrolidine derivative 3-Methyl-2-(pyrrolidin-1-yl)butanoic acid hydrochloride has potential applications in anticancer research. Studies have indicated that certain pyrrolidine derivatives exhibit antitumor activity against various cancer cell lines, providing a pathway for the development of new cancer therapies .
Anti-inflammatory Medications
Pyrrolidine derivatives are known to possess anti-inflammatory properties. This makes 3-Methyl-2-(pyrrolidin-1-yl)butanoic acid hydrochloride a candidate for the synthesis of new anti-inflammatory drugs, which could lead to treatments for conditions like arthritis and other inflammatory diseases .
Neurological Disorder Treatments
The stereochemistry of the pyrrolidine ring can influence the binding mode to enantioselective proteins, which is significant in the design of drugs for neurological disorders. This compound could be used to develop medications that target specific neurological pathways .
Synthesis of Bioactive Molecules
Due to its stereochemical complexity, 3-Methyl-2-(pyrrolidin-1-yl)butanoic acid hydrochloride can be used in the synthesis of bioactive molecules with target selectivity. The different stereoisomers and spatial orientation of substituents can lead to diverse biological profiles, useful in drug design .
Safety and Hazards
Propriétés
IUPAC Name |
3-methyl-2-pyrrolidin-1-ylbutanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2.ClH/c1-7(2)8(9(11)12)10-5-3-4-6-10;/h7-8H,3-6H2,1-2H3,(H,11,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWGVJVSGHBXHDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)N1CCCC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-2-(pyrrolidin-1-yl)butanoic acid hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



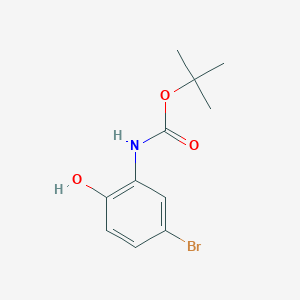
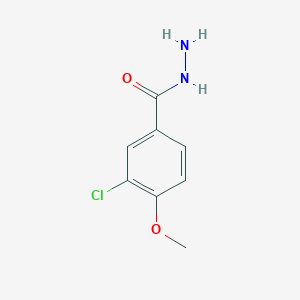
![2-(m-Tolyl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B1421568.png)
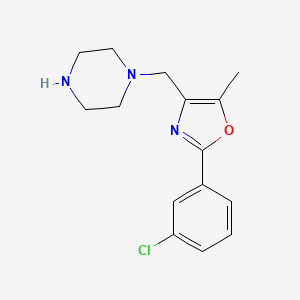
![(2E)-1-{4-[(4-chlorobenzyl)oxy]phenyl}-3-(dimethylamino)prop-2-en-1-one](/img/structure/B1421570.png)
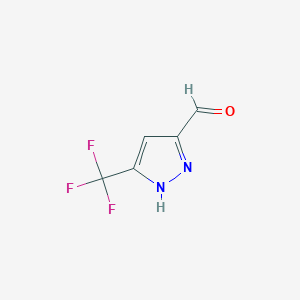
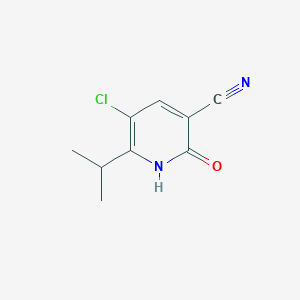
![3,4-dihydro-1H-spiro[naphthalene-2,2'-[1,3]thiazolidine]-4'-one](/img/structure/B1421574.png)


![4-[(3-Chlorophenyl)(methylsulfonyl)amino]butanoic acid](/img/structure/B1421580.png)

![{[1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methyl}(methyl)amine](/img/structure/B1421582.png)
![Methyl [4,6-dichloro-2-(4-nitrobenzyl)pyrimidin-5-YL]acetate](/img/structure/B1421584.png)